Lyngbyatoxin C Lyngbyatoxin C Lyngbyatoxin C is an amino acid amide.
Brand Name: Vulcanchem
CAS No.: 133084-53-4
VCID: VC21214873
InChI: InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1
SMILES: CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO
Molecular Formula: C27H39N3O3
Molecular Weight: 453.6 g/mol

Lyngbyatoxin C

CAS No.: 133084-53-4

Cat. No.: VC21214873

Molecular Formula: C27H39N3O3

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

Lyngbyatoxin C - 133084-53-4

Specification

CAS No. 133084-53-4
Molecular Formula C27H39N3O3
Molecular Weight 453.6 g/mol
IUPAC Name (10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Standard InChI InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1
Standard InChI Key VMLLPMJDAXPWAA-PIKNDIPASA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO
SMILES CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO
Canonical SMILES CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of Lyngbyatoxin C are summarized in Table 1 below:

PropertyValue
Molecular FormulaC27H39N3O3
Molecular Weight453.6 g/mol
Standard Gibbs Free Energy of Formation (ΔfG'°)395.0237 kcal/mol
Physical StateNot specified in available literature
SolubilityLipophilic (based on related lyngbyatoxins)
InChIKeyVMLLPMJDAXPWAA-PIKNDIPASA-N

Table 1: Physical and Chemical Properties of Lyngbyatoxin C

The compound's structure includes several chiral centers, with specific stereochemistry indicated by the designations (10S,13S) for the core structure and (3R,5E) for the side chain . This stereochemical configuration plays a critical role in determining the biological activity of Lyngbyatoxin C, as is common with many natural products.

Biosynthesis and Production

Natural Biosynthesis

Lyngbyatoxin C is biosynthesized by the cyanobacterium Moorea producens, formerly misclassified as Lyngbya majuscula . The biosynthetic pathway for lyngbyatoxins has been elucidated and involves a specialized gene cluster that encodes the enzymes necessary for the synthesis of these complex molecules.

The lyngbyatoxin biosynthetic gene cluster spans an 11.3 kb region and consists of enzymes that catalyze the formation of the core indolactam structure and subsequent modifications . The biosynthesis begins with L-methionine, L-valine, and L-tryptophan, which are assembled into N-methyl-L-valyl-L-tryptophanol, an intermediate in the pathway . This intermediate is then cyclized and modified through a series of enzymatic reactions to form the core indolactam V structure.

Specifically, Lyngbyatoxin C is formed through the hydroxylation of Lyngbyatoxin A in a reaction that can be summarized as:

Lyngbyatoxin A + NADPH + oxygen + H+ → Lyngbyatoxin C + NAD+

This reaction introduces an additional hydroxyl group to the lyngbyatoxin A structure, resulting in the formation of lyngbyatoxin C.

Heterologous Production

Recent advances in biotechnology have enabled the heterologous production of lyngbyatoxins in laboratory settings. Researchers have developed a framework for the expression of the lyngbyatoxin biosynthetic pathway in Escherichia coli, which has yielded high titers of both Lyngbyatoxin A (25.6 mg L−1) and its precursor indolactam-V (150 mg L−1) .

The successful heterologous production involves several key features:

  • Use of a host with similar GC-content to the biosynthetic genes

  • Moderate production levels rather than overexpression of biosynthetic enzymes

  • Use of a low-copy-number plasmid backbone

  • Low growth temperature to allow time for correct folding of large non-ribosomal peptide synthetases (NRPS)

  • Rich buffered growth media providing essential amino acids for biosynthesis

This heterologous production system represents a significant advancement in the study of lyngbyatoxins and opens possibilities for engineering modified versions with potentially novel bioactivities.

Biological Activity and Toxicity

Toxicological Profile

Lyngbyatoxin C, like other members of the lyngbyatoxin family, exhibits significant toxicity. The toxic properties of lyngbyatoxins are primarily associated with their irritant and vesicant effects on skin and mucous membranes. While specific toxicity data for Lyngbyatoxin C is limited, the LD50 value for lyngbyatoxin (presumably Lyngbyatoxin A) in mice is reported to be 250 μg kg−1 body weight .

Due to their lipophilic properties, lyngbyatoxins cause various skin irritations, including:

  • Skin itching

  • Skin redness

  • Skin burning

  • Skin blistering

  • Skin swelling

When ingested, lyngbyatoxins can lead to inflammations of the esophagus and alimentary canals . These effects make lyngbyatoxins significant compounds of concern in marine environments, particularly in areas where humans may come into contact with cyanobacterial blooms.

Research Developments

Analytical Methods

The characterization of Lyngbyatoxin C has involved various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass spectrometry for molecular weight determination

  • Circular Dichroism (CD) spectroscopy for stereochemical analysis

  • High-Performance Liquid Chromatography (HPLC) for isolation and purification

These techniques have enabled researchers to determine the precise chemical structure and physical properties of Lyngbyatoxin C, facilitating further studies on its biological activities and potential applications.

Bioactivity Studies

Recent bioactivity studies have focused on understanding the mechanism of action of lyngbyatoxins and their derivatives. Research has shown that while these compounds may share structural similarities, they can exhibit significant differences in their biological activities, particularly in terms of their interactions with protein kinase C .

These findings have important implications for understanding the structure-activity relationships of lyngbyatoxins and may guide future research on developing modified versions with potential therapeutic applications.

Comparison with Other Lyngbyatoxins

Structural Relationships

Lyngbyatoxin C (C27H39N3O3) differs from Lyngbyatoxin A (C27H39N3O2) by the presence of an additional oxygen atom, specifically a hydroxyl group . This structural difference affects the compound's physical properties, biological activities, and interactions with cellular targets.

The structural relationships between different lyngbyatoxins and teleocidins are complex, with variations in stereochemistry and functional group substitutions contributing to their diverse biological activities . For instance, Lyngbyatoxin A has been identified as identical to teleocidin A-1, while other teleocidin isomers (teleocidin A-2, teleocidin B-1, teleocidin B-2, teleocidin B-3, and teleocidin B-4) exhibit similar but distinct structures .

Comparative Toxicity

The toxicity profiles of different lyngbyatoxins show interesting variations. While specific comparative toxicity data for Lyngbyatoxin C is limited, studies on lyngbyatoxin derivatives have shown that structural modifications can significantly affect their toxicity and mechanism of action .

For example, new lyngbyatoxin derivatives exhibited lethal activities approximately 40 to 150 times less potent than Lyngbyatoxin A in crustacean lethality assays . Similarly, their binding affinities for PKCδ were substantially lower than that of Lyngbyatoxin A, suggesting different mechanisms of toxicity .

These comparative studies provide valuable insights into the structure-activity relationships of lyngbyatoxins and may inform future research on developing modified versions with reduced toxicity or enhanced selectivity for specific targets.

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